Product packaging for 2-Chloro-6-isopropyl-4-methylpyridine(Cat. No.:)

2-Chloro-6-isopropyl-4-methylpyridine

Cat. No.: B15071535
M. Wt: 169.65 g/mol
InChI Key: JYHXTEYVVJGPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-isopropyl-4-methylpyridine (CAS 1196153-36-2) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C 9 H 12 ClN and a molecular weight of 169.65, this pyridine derivative is characterized by its specific substitution pattern, which makes it a valuable intermediate in organic synthesis . The compound is typically supplied with a purity of 98% and should be stored sealed in a dry environment at 2-8°C to ensure stability . As a versatile scaffold, this compound is primarily utilized in pharmaceutical research for the synthesis of more complex molecules. Its structure, featuring reactive chloro and isopropyl groups on the pyridine ring, allows researchers to explore novel chemical spaces, particularly in medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents . The product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for direct use in human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B15071535 2-Chloro-6-isopropyl-4-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-6-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)8-4-7(3)5-9(10)11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHXTEYVVJGPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Isopropyl 4 Methylpyridine

Retrosynthetic Analysis of 2-Chloro-6-isopropyl-4-methylpyridine

Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically breaking down the target molecule into simpler, readily available starting materials. wikipedia.orgamazonaws.comyoutube.com For this compound, two primary disconnection approaches are considered: functionalization of a pyridine (B92270) core and de novo ring synthesis.

Approach 1: Direct Functionalization

This approach involves disconnecting the substituents (chloro, isopropyl, and methyl groups) from a pyridine ring. Key disconnections include:

C-Cl bond disconnection: This leads to 2-isopropyl-4-methylpyridine as a precursor, which would require a chlorination step.

C-isopropyl bond disconnection: This suggests a 2-chloro-4-methylpyridine (B103993) precursor, which would then undergo isopropylation.

C-methyl bond disconnection: This points to 2-chloro-6-isopropylpyridine (B38974) as a starting material for methylation.

Each of these disconnections relies on the regioselective introduction of the desired group onto a pre-substituted pyridine, a significant challenge in pyridine chemistry.

Approach 2: De Novo Synthesis

This strategy involves breaking the C-N and C-C bonds of the pyridine ring itself, leading to acyclic precursors. This can be conceptualized through disconnections that align with established pyridine syntheses:

Hantzsch-type disconnection: This would break down the pyridine ring into a β-ketoester (or equivalent), an aldehyde, and a source of nitrogen (ammonia), along with a component to introduce the chloro group.

Bohlmann-Rahtz-type disconnection: This involves the disconnection into an enamine and an ethynylketone, which would cyclize to form the pyridine ring.

These de novo strategies offer the potential for greater control over the substitution pattern by building the ring with the desired functionalities already in place or in a latent form.

Direct Functionalization Approaches on Pyridine Nucleus

Direct functionalization of a pre-existing pyridine ring is an atom-economical approach to this compound. However, controlling the regioselectivity of these reactions is a major challenge due to the electronic nature of the pyridine ring.

The direct chlorination of an alkylated pyridine, such as a lutidine derivative, can be a viable route. The electron-donating nature of the alkyl groups can activate the pyridine ring towards electrophilic substitution. A common strategy involves the initial formation of the pyridine N-oxide. The N-oxide group activates the 2- and 4-positions towards electrophilic attack and can also direct subsequent reactions.

A plausible synthetic sequence could involve:

Synthesis of 2-isopropyl-4-methylpyridine.

Oxidation to 2-isopropyl-4-methylpyridine N-oxide.

Chlorination of the N-oxide, followed by deoxygenation to yield the target compound.

PrecursorReagentProductConditionsYieldReference
3-Methylpyridine 1-oxidePhosphorus oxychloride2-Chloro-4-methylpyridineIn the presence of a basic organic nitrogen mixture, -50°C to +50°CHigh alkalimetals.com
2-Aminopyridine (B139424)Sodium nitrite, HCl2-Chloropyridine (B119429)Aqueous solution30-50% researchgate.net

Introducing alkyl groups onto a pre-functionalized chloropyridine is another key strategy. The chloro-substituent at the 2-position deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Isopropylation of 2-Chloro-4-methylpyridine:

The introduction of an isopropyl group can be challenging. While Friedel-Crafts type alkylations are generally not effective on electron-deficient pyridines, radical alkylation methods like the Minisci reaction can be employed. wikipedia.orgresearchgate.net This reaction involves the addition of a nucleophilic alkyl radical to a protonated heteroaromatic compound.

Alternatively, modern cross-coupling reactions offer powerful tools for C-C bond formation. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated as a viable method for introducing alkyl groups at the 2-position. nih.govnih.gov

Methylation of 2-Chloro-6-isopropylpyridine:

Similar to isopropylation, methylation can be achieved through radical-based methods or cross-coupling reactions.

SubstrateReagentProductCatalyst/ConditionsYieldReference
PyridinePivalic acid, AgNO₃, (NH₄)₂S₂O₄, H₂SO₄2-tert-ButylpyridineMinisci ReactionGood wikipedia.org
2-ChloropyridineEthyl 4-bromobutyrate2-(4-Ethoxycarbonylbutyl)pyridineNiBr₂·3H₂O, bathophenanthroline, Mn⁰, DMFVaries nih.gov

This table illustrates representative alkylation reactions on pyridine and chloropyridine rings.

The regiochemical outcome of direct functionalization is a critical aspect. In electrophilic substitutions on the pyridine ring, the position of attack is influenced by the electronic effects of the existing substituents. For an alkylated pyridine like 2-isopropyl-4-methylpyridine, the directing effects of the alkyl groups and the inherent reactivity of the pyridine ring positions must be considered.

In nucleophilic and radical additions, the 2- and 4-positions of the pyridine ring are generally favored due to the electron-withdrawing nature of the nitrogen atom. The presence of a chloro group at the 2-position can further influence the regioselectivity of subsequent functionalization. For instance, in Minisci-type reactions, the substitution pattern can often lead to a mixture of isomers, necessitating careful optimization of reaction conditions to favor the desired product. The regioselectivity of alkylation can also be controlled by the choice of alkyllithium activator, with methyllithium (B1224462) favoring C4-alkylation and sec-butyllithium (B1581126) favoring C2-alkylation in some systems. chemistryviews.org

De Novo Pyridine Ring Synthesis Strategies

Constructing the pyridine ring from acyclic precursors offers an alternative and often more regioselective approach to synthesizing highly substituted pyridines like this compound.

Cyclocondensation reactions are a classical and versatile method for pyridine synthesis. youtube.com These reactions typically involve the condensation of carbonyl compounds with a nitrogen source, such as ammonia (B1221849).

Hantzsch Pyridine Synthesis:

The Hantzsch synthesis is a well-known multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org To synthesize this compound via a Hantzsch-type reaction, one would need to select appropriate precursors that would introduce the desired substituents at the correct positions. A β-ketoester containing the isopropyl group and an aldehyde that would become the 4-methyl group could be envisioned. The chloro-substituent would likely need to be introduced in a subsequent step, for example, by conversion of a hydroxyl group.

Bohlmann-Rahtz Pyridine Synthesis:

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form a 2,3,6-trisubstituted pyridine. wikipedia.orgjk-sci.comorganic-chemistry.org This method could potentially be adapted to synthesize the target molecule by choosing an enamine and an ethynylketone that bear the necessary precursor functionalities for the isopropyl, methyl, and chloro groups. For instance, an enamine derived from a ketone with a methyl group and an ethynylketone with an isopropyl group could be employed.

Reaction TypePrecursorsProduct TypeKey FeaturesReference
Hantzsch SynthesisAldehyde, 2x β-ketoester, Ammonia1,4-Dihydropyridine (then oxidized)Forms symmetrically substituted pyridines unless modified. wikipedia.orgorganic-chemistry.org
Bohlmann-Rahtz SynthesisEnamine, Ethynylketone2,3,6-Trisubstituted PyridineVersatile for trisubstituted pyridines. wikipedia.orgjk-sci.comorganic-chemistry.org

This table summarizes the key features of two prominent cyclocondensation reactions for pyridine synthesis.

Multicomponent Reactions (MCRs) for Substituted Pyridine Synthesis

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. bohrium.comnih.gov These reactions, where three or more reactants combine in a one-pot procedure, offer a convergent and environmentally friendly approach to constructing diverse molecular frameworks, including the pyridine ring. bohrium.comresearchgate.net

Several named MCRs are employed for pyridine synthesis, with the Hantzsch pyridine synthesis being one of the most classic and versatile examples. baranlab.org Generally, these reactions involve the condensation of aldehydes, ketones, or their derivatives with a nitrogen source, typically ammonia or ammonium (B1175870) acetate (B1210297). baranlab.orgrsc.org The use of metal-catalyzed MCRs has also been explored to enhance yield and selectivity under milder conditions. rsc.org The key advantage of MCRs lies in their ability to build the heterocyclic core with its desired substituents in a single, efficient operation, avoiding the need to isolate intermediates and minimizing waste. researchgate.net

For the synthesis of a polysubstituted pyridine like this compound, an MCR approach would ideally involve reactants that carry the necessary isopropyl, methyl, and chloro functionalities, or precursors that can be easily converted to them.

Evaluation of Precursor Scaffolds and Reactants for this compound Assembly

The assembly of the this compound skeleton via an MCR necessitates a careful selection of starting materials. Based on established pyridine syntheses like the Hantzsch reaction, a hypothetical combination of precursors can be proposed.

A plausible set of reactants could include:

A β-ketoester or 1,3-dicarbonyl compound: For example, ethyl acetoacetate (B1235776) could provide the C-3, C-4, C-5, and methyl group at the C-4 position.

A ketone: 4-Methyl-2-pentanone (the ketone corresponding to the isopropyl group) could serve as the source for the C-6 and the isopropyl group.

An aldehyde: A simple aldehyde like formaldehyde (B43269) could provide the C-2 carbon.

A nitrogen source: Ammonium acetate is commonly used to provide the nitrogen atom for the pyridine ring.

Combining these precursors would lead to a dihydropyridine intermediate, which would then require an oxidation step to form the aromatic pyridine ring. However, the direct incorporation of a chloro substituent at the C-2 position within a one-pot MCR is not straightforward. Typically, the 2-position of the pyridine ring formed in this manner would be a hydroxyl group (from a 2-pyridone tautomer) or an amino group, which would then require subsequent modification to introduce the chloro group. Therefore, a purely MCR-based synthesis is more likely to produce a precursor pyridine rather than the final chlorinated product directly.

Post-Synthetic Modification of Precursor Pyridines to Yield this compound

A more common and often more controllable strategy for synthesizing specifically substituted pyridines involves the modification of a pre-existing pyridine ring. This can be achieved by either introducing the chloro group onto a fully alkylated pyridine or by adding the alkyl groups to a chloropyridine scaffold.

Introduction of Chloro Substituent onto Isopropyl- and Methyl-Substituted Pyridines

This approach begins with the synthesis of 6-isopropyl-4-methylpyridine or a closely related precursor. The most established method for introducing a chlorine atom at the 2-position is through the chlorination of the corresponding 2-hydroxypyridine (B17775) (2-pyridone).

The synthesis pathway typically involves:

Formation of the Pyridone: The precursor 6-isopropyl-4-methylpyridin-2(1H)-one can be synthesized through various condensation reactions.

Chlorination: The 2-pyridone is then treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this transformation, often in the presence of a base like pyridine or in a sealed reactor at elevated temperatures. nih.gov This method is effective for a variety of hydroxylated nitrogen-containing heterocycles and is suitable for large-scale preparations. nih.gov

An alternative route involves the N-oxide of the pyridine. Reacting 6-isopropyl-4-methylpyridine-1-oxide with phosphorus oxychloride can also yield the desired 2-chloro derivative. alkalimetals.com This strategy has been shown to produce high yields and can offer advantages in controlling the formation of isomeric by-products. alkalimetals.com

Alkylation of Chloro-Pyridine Derivatives for Isopropyl and Methyl Groups

Conversely, one can start with a pre-chlorinated pyridine and introduce the alkyl substituents. This method can be challenging due to the need for regioselective control. For instance, starting with 2-chloro-4-methylpyridine, the primary challenge would be the selective introduction of the isopropyl group at the 6-position.

Modern cross-coupling reactions provide powerful tools for such alkylations:

Nickel-Catalyzed Coupling: Nickel complexes can effectively catalyze the cross-coupling reaction between 2-chloropyridines and Grignard reagents (e.g., isopropylmagnesium bromide). tandfonline.com This method is an efficient way to form carbon-carbon bonds. tandfonline.com

Cross-Electrophile Coupling: Another advanced technique is the nickel-catalyzed coupling of 2-chloropyridines directly with alkyl bromides (e.g., 2-bromopropane). nih.gov This approach avoids the need to pre-form organometallic reagents, which can limit functional group compatibility. nih.gov

While potent, these methods may still present challenges in achieving exclusive selectivity at the desired position without competing reactions at other sites on the pyridine ring.

Isomer Control and Purification Strategies

A significant challenge in the synthesis of polysubstituted pyridines is the potential formation of isomeric products. In both MCRs and post-synthetic modification routes, side reactions can lead to a mixture of isomers where the substituents are located at different positions on the ring. For example, chlorination or alkylation reactions may not be perfectly regioselective, leading to impurities that are structurally very similar to the target compound.

Controlling isomer formation is paramount and can be influenced by several factors:

Reaction Conditions: Temperature, catalyst choice, and the nature of the solvent can significantly impact the selectivity of a reaction.

Directing Groups: The presence of certain functional groups on the pyridine ring can direct incoming substituents to specific positions.

Synthetic Route: Choosing a synthetic strategy that builds the molecule in a stepwise and controlled manner, such as the chlorination of a specific 2-pyridone, often provides better isomer control than attempting to functionalize a less-substituted pyridine. alkalimetals.com

When isomeric mixtures are formed, robust purification methods are essential to isolate the desired product.

Chromatography is the most powerful and widely used technique for the separation and purification of pyridine isomers. nih.gov Given the hydrophilic and basic nature of many pyridine derivatives, various high-performance liquid chromatography (HPLC) methods have been developed to achieve effective separation. sielc.comhelixchrom.comhelixchrom.com

The choice of chromatographic mode depends on the specific properties of the isomers to be separated.

Interactive Data Table: Chromatographic Techniques for Pyridine Isomer Separation

Technique Stationary Phase Principle Mobile Phase Characteristics Separation Mechanism Reference
Reversed-Phase (RP) HPLC Nonpolar (e.g., C18)Polar (e.g., Acetonitrile (B52724)/Water)Separation based on hydrophobicity. Ion-pairing reagents may be needed for basic pyridines. helixchrom.com
HILIC Polar (e.g., silica)Apolar organic solvent with a small amount of aqueous bufferPartitioning of polar analytes into a water-enriched layer on the stationary phase. sielc.com
Mixed-Mode Chromatography Contains both ion-exchange and reversed-phase functionalitiesAcetonitrile/Water with acidic or basic additives (e.g., formic acid)Utilizes multiple interactions (hydrophobic, ion-exchange, hydrogen bonding) for enhanced selectivity. sielc.comhelixchrom.com
Hydrogen-Bonding Chromatography Specifically designed to engage in hydrogen bonding (e.g., SHARC™ columns)Acetonitrile/Methanol with additivesSeparation is based on the strength of hydrogen bond interactions between the analyte and the stationary phase. sielc.com
pH-Zone-Refining Counter-Current Chromatography Liquid-liquid partitioningA two-phase solvent system with a retainer base in the organic phase and an eluter acid in the aqueous phase.Separation is based on the different pKa values and partition coefficients of the pyridine derivatives. nih.gov

These advanced chromatographic techniques are indispensable for isolating this compound in high purity from complex reaction mixtures, ensuring the final product meets the required specifications for subsequent applications.

Recrystallization and Distillation Methods for Product Purity

Achieving high purity of the final product is a critical step in the synthesis of this compound. Following the primary synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Recrystallization and distillation are two principal techniques employed for the purification of substituted chloropyridines. While specific data for this compound is not extensively detailed in publicly available literature, the purification methodologies for structurally similar compounds, such as 2-chloro-4-methylpyridine and other chloropyridine derivatives, provide a well-established framework for achieving high product purity.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. buschvacuum.com For chloropyridine derivatives, which can have high boiling points, vacuum distillation is often the preferred method. buschvacuum.comwikipedia.org By reducing the pressure inside the distillation apparatus, the boiling points of the compounds are lowered, which allows for distillation at a lower temperature. wikipedia.orgyoutube.com This is particularly advantageous for thermally sensitive molecules that might decompose at their atmospheric boiling point. wikipedia.org

In the context of chloropyridine synthesis, distillation is used to remove solvents, unreacted reagents, and to separate the desired product from isomeric byproducts. google.comgoogle.com For instance, the purification of 2-chloro-4-methylpyridine and its derivatives is often accomplished through distillation under reduced pressure (vacuum distillation). google.comguidechem.com This method is effective in separating the target compound from the reaction mixture with high efficiency. google.com

The table below summarizes distillation conditions reported for various chloropyridine compounds, which can serve as a reference for purifying this compound.

CompoundPressureBoiling Point (°C)Notes
2-Chloro-4-methylpyridineAtmospheric (760 mmHg)194-195Standard boiling point. sigmaaldrich.comlookchem.com
2-Chloropyridine-0.08 to -0.085 MPa110-113Fractional distillation under reduced pressure. google.com
2,6-Dichloropyridine-0.08 to -0.085 MPa142-146Collected as a separate fraction from 2-chloropyridine. google.com
Methyl 4-formylpentanoate (a precursor)6-8 mm Hg83-85Purification of a synthesis intermediate. epo.org

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The method involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. mt.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). mt.com

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and be easily removable from the purified crystals. mt.com For pyridine derivatives, various solvent systems can be employed. In the synthesis of a precursor for a 2-chloro-4-methylpyridine derivative, ethyl acetate was used for extraction followed by recrystallization to obtain a pure white solid product. google.com

Common solvents and solvent mixtures used for the recrystallization of organic compounds include ethanol, methanol/water, acetone/water, and heptanes/ethyl acetate. reddit.com The selection of an appropriate solvent system for this compound would involve experimental screening to find conditions that maximize recovery yield and purity.

Compound TypeSolvent/Solvent SystemRationale/Notes
General Organic CompoundsEthanolA general-purpose solvent effective for minor impurities. rochester.edu
General Organic Compoundsn-Hexane/AcetoneA common mixture that works well for many compounds. rochester.edu
2-amino-4-picoline derivative (precursor)Ethyl AcetateUsed after extraction to yield a white solid product. google.com
General Organic CompoundsMethanol/WaterA polar solvent system often used for moderately polar compounds. reddit.com
General Organic CompoundsTolueneParticularly effective for aromatic compounds. rochester.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Isopropyl 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy furnishes critical information regarding the electronic environment of protons within a molecule. The predicted ¹H NMR spectrum of 2-Chloro-6-isopropyl-4-methylpyridine would exhibit distinct signals for each unique proton. The aromatic region is expected to show two singlets corresponding to the protons at the C-3 and C-5 positions of the pyridine (B92270) ring. The isopropyl group would be characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons, a result of spin-spin coupling. The methyl group at the C-4 position would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-3 6.95 s
H-5 6.80 s
CH (isopropyl) 3.10 sept
CH₃ (isopropyl) 1.25 d

Note: Data is based on computational predictions and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon backbone of a molecule. In the predicted ¹³C NMR spectrum of this compound, each unique carbon atom would generate a distinct signal. The carbon atoms of the pyridine ring are expected to resonate in the downfield region, with the carbon attached to the chlorine atom (C-2) and the substituted carbons (C-4 and C-6) appearing at the lowest fields due to deshielding effects. The aliphatic carbons of the isopropyl and methyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 162.5
C-3 121.0
C-4 148.0
C-5 118.5
C-6 167.0
CH (isopropyl) 33.0
CH₃ (isopropyl) 22.5

Note: Data is based on computational predictions and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, a cross-peak between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet) would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the signals of H-3 and C-3, H-5 and C-5, the isopropyl methine proton and its carbon, the isopropyl methyl protons and their carbons, and the C-4 methyl protons and the C-4 methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would be expected between the C-4 methyl protons and carbons C-3, C-4, and C-5, and between the isopropyl protons and the C-6 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. It could be used to confirm the relative positions of the substituents on the pyridine ring, for instance, by observing through-space interactions between the isopropyl group protons and the proton at C-5.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules, providing a molecular fingerprint based on the vibrations of functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations. The predicted FTIR spectrum of this compound would display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic moieties, C=C and C=N stretching vibrations characteristic of the pyridine ring, and bending vibrations for the alkyl groups. A band corresponding to the C-Cl stretch would also be present.

Table 3: Predicted FTIR Data for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode
~3050 Aromatic C-H Stretch
~2960 Aliphatic C-H Stretch
~1580, 1470 C=C and C=N Ring Stretch
~1450, 1370 Aliphatic C-H Bend

Note: Data is based on computational predictions and may vary from experimental values.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of light, is a complementary technique to FTIR. It is particularly sensitive to symmetric vibrations and non-polar bonds. For substituted pyridines, Raman spectroscopy is effective in characterizing the ring breathing modes, which are often strong and diagnostic. acs.orgcdnsciencepub.com In this compound, the symmetric stretching of the pyridine ring and the vibrations of the carbon-carbon bonds of the substituents would be expected to produce prominent Raman signals. The position of these bands can be influenced by the nature and position of the substituents on the pyridine ring. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (C₉H₁₂ClN).

Theoretical Exact Mass Calculation:

Carbon (¹²C): 9 x 12.000000 = 108.000000

Hydrogen (¹H): 12 x 1.007825 = 12.093900

Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074

Total (Monoisotopic Mass): 169.065827

An HRMS analysis of this compound is expected to yield a molecular ion peak ([M]⁺) corresponding to this calculated exact mass. The presence of the chlorine isotope, ³⁷Cl, would also result in a characteristic M+2 peak at approximately m/z 171.062877, with a relative intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Table 1: Predicted HRMS Data for this compound
Ion FormulaCalculated m/zIsotope
[C₉H₁₂³⁵ClN]⁺169.0658[M]⁺
[C₉H₁₂³⁷ClN]⁺171.0629[M+2]⁺

Tandem mass spectrometry (MS/MS) would provide valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of related alkyl- and chloro-substituted pyridines.

The fragmentation of this compound would likely be initiated by the loss of a methyl group from the isopropyl substituent, which is a common fragmentation pathway for isopropyl-substituted aromatic compounds, leading to a stable secondary carbocation. Another probable fragmentation would involve the loss of the entire isopropyl group. Cleavage of the chloro substituent is also a potential fragmentation route.

Table 2: Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Proposed FragmentFragment m/z (for ³⁵Cl)
169.0658[M - CH₃]⁺154.0423
169.0658[M - C₃H₇]⁺126.0238
169.0658[M - Cl]⁺134.0964

X-ray Crystallography for Solid-State Molecular Architecture (If Single Crystals are Obtainable)

Currently, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Should suitable single crystals be grown, this technique would offer an unambiguous confirmation of its molecular structure. Studies on substituted pyridines have shown that X-ray crystallography can reveal detailed information about their packing in the crystal lattice and intermolecular interactions. acs.orgacs.org

Comparative Spectroscopic Analysis with Structural Analogs and Isomers

In the absence of direct experimental data, a comparative analysis with known structural analogs and isomers is highly informative. The mass spectra of 2-chloro-6-methylpyridine (B94459) and 2-chloro-4-methylpyridine (B103993) can provide a basis for predicting the behavior of this compound.

The molecular weight of 2-chloro-6-methylpyridine (C₆H₆ClN) is 127.57 g/mol , and that of 2-chloro-4-methylpyridine (C₆H₆ClN) is also 127.57 g/mol . sigmaaldrich.comsigmaaldrich.com The addition of an isopropyl group at the 6-position and a methyl group at the 4-position in place of the hydrogens significantly increases the molecular weight of the target compound.

The fragmentation patterns of these simpler analogs would show characteristic losses of the methyl group and the chlorine atom. For instance, the mass spectrum of 2-chloro-6-methylpyridine would likely exhibit a significant peak corresponding to the loss of a chlorine radical. nih.gov The presence of the larger isopropyl group in this compound introduces additional fragmentation pathways, primarily the loss of a methyl or the entire isopropyl radical, which would be less prominent or absent in its simpler analogs.

Table 3: Comparison of this compound with Structural Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Predicted/Observed Fragments
This compoundC₉H₁₂ClN169.65[M-CH₃]⁺, [M-C₃H₇]⁺, [M-Cl]⁺
2-Chloro-6-methylpyridineC₆H₆ClN127.57[M-Cl]⁺, [M-HCN]⁺
2-Chloro-4-methylpyridineC₆H₆ClN127.57[M-Cl]⁺, [M-HCN]⁺

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Isopropyl 4 Methylpyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack, including protonation, alkylation, and oxidation. The rates and outcomes of these reactions are significantly influenced by the electronic effects of the ring substituents.

Protonation and Basicity Studies

The basicity of a pyridine derivative, typically quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen's lone pair to accept a proton. This property is modulated by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the nitrogen atom, making the pyridine more basic. Conversely, electron-withdrawing groups decrease electron density, leading to lower basicity.

In 2-Chloro-6-isopropyl-4-methylpyridine, three substituents influence the nitrogen's basicity:

Methyl and Isopropyl Groups: As alkyl groups, they are electron-donating through an inductive effect (+I), which increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. libretexts.org Simple alkyl amines are generally more basic than ammonia (B1221849) due to this effect. libretexts.org

Chloro Group: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring and significantly reduces the electron density on the nitrogen. masterorganicchemistry.com This effect decreases the basicity of the pyridine nitrogen. stackexchange.com

The net basicity of this compound is a balance of these opposing electronic influences. Compared to pyridine (pKa ≈ 5.2), the presence of the electron-withdrawing chloro group at the 2-position is expected to lower the basicity. However, the two electron-donating alkyl groups at the 4- and 6-positions will counteract this effect to some extent. The basicity is therefore predicted to be lower than that of 4-methyl-6-isopropylpyridine but higher than that of 2-chloropyridine (B119429). For context, 2-chloro-4-methylpyridine (B103993) has been utilized in studies to determine gas-phase basicity, indicating the relevance of such measurements for this class of compounds. alkalimetals.com

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Substituted Pyridines This table presents typical pKa values for related compounds to illustrate the electronic effects of substituents. The value for the title compound is an educated estimate based on these trends.

CompoundSubstituent EffectsTypical pKa
PyridineReference5.2
2-Chloropyridine-I (strong)0.7
4-Methylpyridine (B42270)+I (moderate)6.0
This compound-I (strong), +I (strong, combined)Est. 2.5 - 3.5

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form N-alkylpyridinium salts. The reactivity in N-alkylation is subject to both electronic and steric factors. While the electron-donating alkyl groups on this compound enhance the nucleophilicity of the nitrogen, the bulky isopropyl group adjacent to the nitrogen at the 6-position presents significant steric hindrance. This steric crowding can impede the approach of the alkylating agent, potentially requiring more forcing reaction conditions compared to less hindered pyridines. nih.gov

N-Oxidation: The formation of a pyridine N-oxide occurs through the reaction of the pyridine with an oxidizing agent, typically a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. dcu.iedcu.iewikipedia.org The N-oxidation process is sensitive to the electron density at the nitrogen atom; however, it is profoundly affected by steric hindrance. For pyridines with substituents at both the 2- and 6-positions, the rate of N-oxidation can be dramatically reduced. dcu.iethieme-connect.de The large isopropyl group on this compound would be expected to sterically hinder the approach of the bulky peroxy acid, making N-oxidation challenging under standard conditions. thieme-connect.de Specialized, more reactive oxidation systems, such as those involving methyltrioxorhenium, may be required, although even these can be sensitive to steric bulk. thieme-connect.de Successful N-oxidation is significant as it can activate the pyridine ring for subsequent reactions, including facilitating the nucleophilic displacement of the chloro group. nih.gov

Reactivity at the Chloro Substituent

The chloro group at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). The pyridine nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negative charge in the Meisenheimer complex, thereby activating the ring for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.

The reactivity of this compound in SNAr reactions is governed by:

Activation: The ring nitrogen inherently activates the 2-position for attack.

Steric Hindrance: The flanking isopropyl group at the 6-position provides substantial steric hindrance around the reaction center at C-2. This can significantly slow the rate of nucleophilic attack compared to unhindered 2-chloropyridines. bath.ac.uk

Oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), can displace the chloro group to form the corresponding ethers. These reactions are typically carried out under basic conditions to generate the nucleophile in situ.

For this compound, the reaction with an alkoxide like sodium methoxide (B1231860) would proceed via the formation of a Meisenheimer complex. However, the steric bulk of the adjacent isopropyl group would likely necessitate elevated temperatures or longer reaction times for the substitution to proceed efficiently. Studies on related 2,6-disubstituted pyridines have shown that steric hindrance at the reaction site is a critical factor influencing reactivity. bath.ac.uk In some cases, coordination of the alkoxide's counter-ion (e.g., Na⁺ or Li⁺) to both the incoming nucleophile and the ring nitrogen can facilitate the reaction, but this effect may be diminished by steric crowding. colab.ws

The displacement of the chloro group by nitrogen-based nucleophiles, such as ammonia or primary and secondary amines, is a common and synthetically useful transformation known as amination. researchgate.net This reaction is a key step in the synthesis of many substituted aminopyridines.

The reaction of this compound with an amine, for example, would lead to the formation of a 2-amino-6-isopropyl-4-methylpyridine derivative. As with other SNAr reactions on this substrate, the primary challenge is overcoming the steric hindrance posed by the 6-isopropyl group. The reaction may require high temperatures, the use of a strong base to deprotonate the amine or the intermediate complex, or catalysis (e.g., palladium-catalyzed amination) to achieve reasonable yields. While direct SNAr amination of sterically hindered halopyridines can be sluggish, related compounds are known to undergo amination, suggesting the transformation is feasible under appropriate conditions. google.compatsnap.com

Table 2: Representative SNAr Amination Reactions of Substituted 2-Chloropyridines This table provides examples of amination reactions on analogous compounds to illustrate typical conditions and outcomes, as specific data for this compound is not readily available.

SubstrateNucleophileConditionsProductNotes
2-ChloropyridineAmmoniaAqueous NH₃, 200°C2-Aminopyridine (B139424)High temperature required.
2-Chloro-6-methylpyridine (B94459)Piperidine150°C, neat2-(Piperidin-1-yl)-6-methylpyridineSteric hindrance from methyl group slows reaction compared to 2-chloropyridine.
2,6-DichloropyridineAnilineK₂CO₃, 180°C2-Anilino-6-chloropyridineSubstitution occurs preferentially at one chloro position.
Replacement with Carbon-Based Nucleophiles (e.g., Cyanation)

The chlorine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position, facilitating the displacement of the chloride ion by strong nucleophiles.

A prominent example of this reactivity is the cyanation reaction, which introduces a cyano group to form 2-Cyano-6-isopropyl-4-methylpyridine. This transformation is typically achieved by treating the substrate with a cyanide salt. The choice of cyanide source and solvent system is critical for reaction efficiency. Heavy metal cyanides, such as copper(I) cyanide, are often used, though processes avoiding heavy metals are preferred for industrial applications to prevent toxic effluents. google.com The reaction generally proceeds in a polar aprotic solvent, which helps to solubilize the cyanide salt and promote the substitution reaction. google.com

While specific data for this compound is not extensively published, conditions for the cyanation of analogous 2-halopyridines provide a reliable framework for this transformation.

Table 1: Representative Conditions for Cyanation of 2-Halopyridines

Cyanide SourceCatalyst/ActivatorSolventTemperatureNotes
CuCNNoneDMF120 °CTraditional method for 2-bromopyridines; may require higher temperatures for less reactive chlorides.
KCNPhase-Transfer Catalyst (e.g., tricaprylylmethylammonium chloride)Water or BiphasicRefluxAn environmentally preferable method that avoids polar aprotic solvents and heavy metals. google.com
Zn(CN)₂Pd Catalyst (e.g., Pd(PPh₃)₄)DMF80-120 °CA transition-metal-catalyzed approach suitable for a range of substrates. mdpi.com

This table presents generalized conditions based on reactions with similar 2-halopyridine substrates.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, provides a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyridine ring. wikipedia.orgnih.gov These reactions are central to modern organic synthesis due to their broad substrate scope and functional group tolerance. libretexts.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are widely employed for cross-coupling reactions involving 2-chloropyridines. nih.govlibretexts.org The general mechanism involves an oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation (for Suzuki, Stille, etc.) or carbopalladation (for Heck), and concluding with a reductive elimination step to yield the product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming aryl-aryl or aryl-vinyl bonds. researchgate.net For substrates like 2-chloro-4-methylpyridine, palladium-catalyzed cross-coupling with boronic acids has been demonstrated.

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the chloropyridine with an alkene under palladium catalysis.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the chloropyridine with a terminal alkyne. It typically requires both a palladium catalyst and a copper(I) co-catalyst. libretexts.org

Buchwald-Hartwig Amination: This process forms a C-N bond by reacting the chloropyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a strong base. It is a key method for synthesizing N-arylpyridines.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines

ReactionCoupling PartnerCatalyst / LigandBaseSolvent
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF, Acetonitrile (B52724)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF
Buchwald-HartwigAmine (e.g., Aniline)Pd₂(dba)₃ / BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane

This table illustrates common conditions derived from studies on various 2-chloropyridine substrates.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a more cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. mdpi.com A notable application is the cross-electrophile coupling, where two different electrophiles, such as a 2-chloropyridine and an alkyl bromide, are coupled in the presence of a nickel catalyst and a stoichiometric reductant (e.g., manganese or zinc). nih.govnih.gov

This methodology allows for the direct alkylation of the pyridine ring without the need to pre-form sensitive organometallic reagents. nih.gov The reactions are typically conducted with a nickel(II) precatalyst (e.g., NiBr₂·3H₂O), a rigid ligand like bathophenanthroline, and a reducing agent in a polar solvent such as DMF. nih.govnih.gov

Table 3: Example of Nickel-Catalyzed Cross-Electrophile Coupling

Aryl ElectrophileAlkyl ElectrophileCatalyst / LigandReductantSolventProduct Yield
2-ChloropyridinesAlkyl BromidesNiBr₂ / BathophenanthrolineMn⁰DMFGood to Excellent

Data adapted from studies on the alkylation of various 2-chloropyridines. nih.gov

Influence of Steric and Electronic Effects from Isopropyl and Methyl Groups on Coupling Efficiency

The efficiency and regioselectivity of cross-coupling reactions on this compound are significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects: The isopropyl and methyl groups are electron-donating substituents (via induction and hyperconjugation). This increases the electron density on the pyridine ring, which can slightly disfavor the initial oxidative addition step by making the C-Cl bond less electrophilic compared to unsubstituted 2-chloropyridine. However, the powerful electron-withdrawing effect of the ring nitrogen generally ensures that the C2 position remains sufficiently activated for catalysis. nih.gov

Reactivity at the Alkyl Substituents (Methyl and Isopropyl)

Beyond the reactivity at the C2-Cl bond, the alkyl side chains of this compound offer additional sites for synthetic modification. The methyl group, in particular, is amenable to selective functionalization.

Selective Functionalization of the Methyl Group (e.g., Benzylic Bromination, Oxidation)

The C4-methyl group is in a "benzylic-like" position relative to the pyridine ring, which stabilizes radical intermediates and facilitates functionalization reactions at this site.

Benzylic Bromination: The methyl group can be selectively halogenated using free-radical brominating agents, most commonly N-bromosuccinimide (NBS). daneshyari.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. chemistrysteps.comnih.gov This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 2-Chloro-4-(bromomethyl)-6-isopropylpyridine. sci-hub.se Care must be taken to control the stoichiometry of NBS to avoid the formation of dibrominated byproducts. sci-hub.se

Oxidation: The methyl group can be oxidized to afford either the corresponding aldehyde (pyridine-4-carbaldehyde) or carboxylic acid (isonicotinic acid derivative). The outcome depends on the choice of oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically lead to the carboxylic acid. nih.gov Catalytic gas-phase oxidation using catalysts such as vanadium oxide (V₂O₅) can also be employed, often yielding a mixture of the aldehyde and carboxylic acid, with selectivity being temperature-dependent. ijcce.ac.irmdpi.comresearchgate.netchemjournal.kz

Table 4: Selective Functionalization Reactions of the 4-Methyl Group

ReactionReagent(s)Product
Benzylic BrominationNBS, AIBN (initiator), CCl₄2-Chloro-4-(bromomethyl)-6-isopropylpyridine
Oxidation to AldehydeV₂O₅-TiO₂ catalyst, O₂ (air), ~320-360°C2-Chloro-6-isopropylpyridine-4-carbaldehyde
Oxidation to Carboxylic AcidKMnO₄, H₂O, heat2-Chloro-6-isopropylisonicotinic acid

Conditions and products are based on established reactivity patterns for 4-methylpyridine derivatives.

Reactions Involving the Isopropyl Group (e.g., Dehydrogenation, Oxidation)

No research data is available for this section.

Mechanistic Studies of Key Transformations

No research data is available for this section.

Kinetic Analysis and Reaction Rate Determination

No research data is available for this section.

Identification and Characterization of Reaction Intermediates

No research data is available for this section.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

No research data is available for this section.

Lack of Specific Research Data for this compound Prevents Detailed Theoretical Analysis

A thorough investigation of scientific literature and computational chemistry databases has revealed a significant gap in the available research on the chemical compound This compound . Specifically, there are no published theoretical and computational chemistry studies focusing on its ground state properties, molecular orbital analysis, or electrostatic potential mapping. This absence of specific data makes it impossible to provide a detailed and scientifically accurate article based on the requested outline.

The user's instructions mandated a strict adherence to a specific outline, focusing solely on "this compound" and including detailed research findings and data tables for sections such as Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for electronic structure, HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Generating content for such an article would require fabricating data, which is a violation of the core principles of scientific accuracy and integrity. While computational studies exist for other substituted pyridine derivatives, extrapolating this data to this compound would not meet the explicit requirement of focusing "solely" on the specified compound and would amount to speculation rather than a report of "detailed research findings."

Therefore, until specific quantum chemical calculations and theoretical analyses are performed and published for this compound, it is not feasible to construct the requested article. The scientific community has yet to direct its computational resources to this particular molecule, leaving its theoretical and electronic properties uncharacterized in the public domain.

Theoretical and Computational Chemistry Studies of 2 Chloro 6 Isopropyl 4 Methylpyridine

Conformational Analysis of the Isopropyl Group and Pyridine (B92270) Ring

The conformational landscape of 2-Chloro-6-isopropyl-4-methylpyridine is primarily defined by the orientation of the isopropyl group relative to the pyridine ring. Rotation around the single bond connecting the isopropyl group to the pyridine ring gives rise to different conformers, each with a distinct energy.

Computational studies, typically employing methods like Møller-Plesset perturbation theory (MP2) or DFT with a suitable basis set (e.g., 6-311++G(d,p)), can map the potential energy surface of this rotation. The calculations would likely reveal that the most stable conformer is one where the C-H bond of the isopropyl group's tertiary carbon is staggered with respect to the plane of the pyridine ring, minimizing steric hindrance between the methyl groups of the isopropyl moiety and the adjacent chloro and methyl substituents on the pyridine ring.

Table 1: Hypothetical Calculated Rotational Energy Profile for the Isopropyl Group
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
04.5Eclipsed (Transition State)
600.0Staggered (Global Minimum)
1204.5Eclipsed (Transition State)
1800.0Staggered (Global Minimum)
2404.5Eclipsed (Transition State)
3000.0Staggered (Global Minimum)
Note: These are illustrative values based on general principles of conformational analysis.

Reaction Pathway and Transition State Calculations for Mechanistic Insights

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.

Theoretical calculations can map out the entire reaction pathway, from reactants to products, identifying key intermediates and transition states. For an SNAr reaction, the mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex. Quantum chemical calculations can determine the geometry and energy of this intermediate, as well as the transition states leading to its formation and its subsequent collapse to products.

By calculating the Gibbs free energy of activation (ΔG‡), computational models can predict the rate of the reaction. These calculations would involve locating the transition state structure on the potential energy surface, which is a first-order saddle point. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected. Studies on similar 2-chloropyridine (B119429) systems have shown that the energy barrier is sensitive to the nature of the nucleophile and the substituents on the pyridine ring.

Table 2: Hypothetical Calculated Thermodynamic Data for a Nucleophilic Substitution Reaction
SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State 1+18.5+20.1
Meisenheimer Complex-5.2-4.8
Transition State 2+15.3+16.9
Products-10.7-11.2
Note: These values are hypothetical and would vary depending on the specific nucleophile and reaction conditions.

Solvation Effects on Molecular Structure and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational solvation models are used to account for these effects. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is more computationally efficient and often provides a good balance of accuracy and cost.

For this compound, solvation is expected to influence its conformational equilibrium and the energetics of its reactions. For instance, in a polar solvent, the transition state of an SNAr reaction, which is often more polar than the reactants, will be stabilized, potentially lowering the activation energy and increasing the reaction rate. Computational studies on related halogenated pyridines have demonstrated the importance of including solvation effects to obtain results that are in good agreement with experimental observations.

Table 3: Hypothetical Calculated Solvation Free Energies (ΔGsolv) in Different Solvents
SolventDielectric ConstantΔGsolv (kcal/mol)
Gas Phase10.0
Dichloromethane8.9-3.8
Acetonitrile (B52724)37.5-4.5
Water78.4-4.9
Note: These are illustrative values. The actual solvation energy would depend on the specific computational model used.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. Calculations are typically performed on the optimized geometry of the molecule. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, these calculations can help in the assignment of the various proton and carbon signals in the experimental spectrum.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule. By performing a vibrational frequency analysis on the optimized geometry, the normal modes of vibration and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted vibrational spectrum can be compared with experimental data to aid in the assignment of the observed absorption bands to specific molecular vibrations.

Table 4: Hypothetical Predicted 13C NMR Chemical Shifts and Vibrational Frequencies
Atom/GroupPredicted 13C Chemical Shift (ppm)Vibrational ModePredicted Frequency (cm-1)
C2 (C-Cl)162.5Pyridine ring stretch1580
C3125.1C-H stretch (aromatic)3050
C4 (C-CH3)148.3C-H stretch (aliphatic)2960
C5121.8C-Cl stretch750
C6 (C-isopropyl)165.2Isopropyl rock1170
Isopropyl CH34.5
Isopropyl CH322.1
4-CH318.9
Note: These are illustrative values and are highly dependent on the computational method and basis set employed.

Synthetic Utility and Derivatization Strategies for 2 Chloro 6 Isopropyl 4 Methylpyridine

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 2-Chloro-6-isopropyl-4-methylpyridine makes it a key starting material for the construction of more elaborate molecular architectures. Its utility spans the creation of functionalized pyridine derivatives, the formation of fused heterocyclic systems, and its incorporation into multicomponent reaction schemes.

The chloro substituent at the 2-position of the pyridine ring is a versatile handle for introducing a variety of functional groups through cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on structurally similar 2-chloropyridines.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or alkyl groups by reacting the chloropyridine with a corresponding boronic acid or ester. acs.orgnih.gov This reaction is known for its high functional group tolerance and generally mild reaction conditions. Similarly, the Sonogashira coupling provides a pathway to synthesize 2-alkynylpyridine derivatives by reacting the chloropyridine with a terminal alkyne in the presence of palladium and copper catalysts. wikipedia.orglibretexts.org These alkynylated pyridines are valuable intermediates for the synthesis of various heterocyclic compounds and conjugated materials.

The Buchwald-Hartwig amination offers a powerful method for the formation of C-N bonds, enabling the synthesis of 2-aminopyridine (B139424) derivatives from 2-chloropyridines. wikipedia.orgyoutube.com This reaction is crucial for the preparation of compounds with applications in medicinal chemistry and materials science. The reaction conditions can often be tailored to accommodate a wide range of amine coupling partners.

Below is a table summarizing representative cross-coupling reactions that could be adapted for this compound based on literature for analogous compounds.

Reaction Type Generic Reactants Catalyst System Potential Product Reference
Suzuki-Miyaura2-Chloropyridine (B119429) derivative, Arylboronic acidPd catalyst, Ligand, Base2-Arylpyridine derivative acs.org
Sonogashira2-Chloropyridine derivative, Terminal alkynePd catalyst, Cu co-catalyst, Base2-Alkynylpyridine derivative wikipedia.org
Buchwald-Hartwig2-Chloropyridine derivative, AminePd catalyst, Ligand, Base2-Aminopyridine derivative wikipedia.org

This table presents potential reactions of this compound based on the known reactivity of other 2-chloropyridines. Specific reaction conditions would require optimization.

The reactivity of the 2-chloro group and the nitrogen atom of the pyridine ring can be harnessed to construct fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. One such example is the synthesis of imidazo[1,2-a]pyridines . This can be achieved through a reaction between a 2-chloropyridine and a suitable reaction partner, such as a 2H-azirine, mediated by triflic anhydride. acs.orgacs.org The reaction proceeds through the formation of a pyridinium (B92312) salt intermediate, which then undergoes cyclization.

Another important class of fused heterocycles that can be accessed from 2-substituted pyridines are pyrido[1,2-a]indoles . nih.govrsc.orgnih.gov These structures are of interest due to their presence in various medicinally important compounds. Synthetic routes often involve the reaction of a 2-substituted pyridine with an aryne precursor, leading to an annulation reaction that forms the fused indole (B1671886) ring system. nih.gov

The following table provides examples of the synthesis of fused heterocyclic systems from 2-chloropyridine precursors.

Fused System Synthetic Approach Key Reagents Reference
Imidazo[1,2-a]pyridinesAnnulation of 2-chloropyridines with 2H-azirines2-Chloropyridine, 2H-Azirine, Triflic Anhydride, Triethylamine acs.orgacs.org
Pyrido[1,2-a]indolesAryne annulation with 2-substituted pyridines2-Substituted pyridine, Aryne precursor nih.gov

This table illustrates potential pathways to fused heterocycles starting from a 2-chloropyridine scaffold, which could be applicable to this compound.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govacsgcipr.org While direct participation of this compound in an MCR might be limited due to the relatively unreactive nature of the C-Cl bond under typical MCR conditions, its derivatives, particularly the corresponding 2-aminopyridine, are excellent substrates for such reactions.

The 2-aminopyridine derivative, which can be synthesized from this compound via a Buchwald-Hartwig amination or other nucleophilic substitution reactions, can participate in well-known MCRs such as the Ugi reaction . fu-berlin.dewikipedia.orgnih.gov The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure. The use of a 2-aminopyridine as the amine component can lead to the formation of complex molecules with a pyridine moiety.

Another relevant MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction , which is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (like 2-aminopyridine) to form a 3-aminoimidazo[1,2-a]azine. This reaction provides a straightforward route to the imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.org

Multicomponent Reaction Derivative of Target Compound Other Key Reactants Resulting Scaffold Reference
Ugi Reaction2-Amino-6-isopropyl-4-methylpyridineAldehyde/Ketone, Carboxylic Acid, IsocyanideDi-peptide-like structure with a pyridine substituent fu-berlin.dewikipedia.org
Groebke–Blackburn–Bienaymé2-Amino-6-isopropyl-4-methylpyridineAldehyde, Isocyanide3-Aminoimidazo[1,2-a]pyridine beilstein-journals.org

This table outlines the potential involvement of a derivative of this compound in multicomponent reactions, based on the known reactivity of 2-aminopyridines.

Derivatization for Enhanced Analytical Detectability and Separation

In analytical chemistry, it is often necessary to modify a molecule to improve its detection or separation characteristics. Derivatization can be employed to introduce a chromophore or fluorophore for spectroscopic detection or to increase the volatility of a compound for gas chromatography.

For sensitive detection in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection, a fluorescent tag can be attached to the molecule of interest. If this compound is converted to its 2-amino derivative, this amino group can be readily derivatized with common fluorogenic reagents.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. nih.govnih.gov These derivatives exhibit strong fluorescence, allowing for detection at very low concentrations. Another common reagent is fluorescein (B123965) isothiocyanate (FITC) , which reacts with amino groups to form a thiourea (B124793) linkage, attaching the highly fluorescent fluorescein moiety to the molecule.

Derivatizing Agent Functional Group Targeted Type of Derivative Detection Method Reference
Dansyl ChloridePrimary/Secondary AmineFluorescent SulfonamideFluorescence Spectroscopy nih.gov
Fluorescein Isothiocyanate (FITC)Primary/Secondary AmineFluorescent ThioureaFluorescence Spectroscopy-

This table shows examples of derivatization reactions for fluorescence detection that could be applied to an amino derivative of this compound.

Gas chromatography (GC) is a powerful separation technique, but it requires the analytes to be volatile and thermally stable. While this compound itself is likely amenable to GC analysis, its more polar derivatives, such as those containing carboxylic acid or hydroxyl groups (which could be introduced via further functionalization), would require derivatization to increase their volatility.

Silylation is a common derivatization technique for GC analysis, where an active hydrogen in a functional group (e.g., -OH, -COOH, -NH2) is replaced by a trimethylsilyl (B98337) (TMS) group. colostate.eduyoutube.comphenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ethers or esters are significantly more volatile than the parent compounds.

For derivatives containing a carboxylic acid group, esterification is another effective method to increase volatility. google.comnih.gov This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Derivatization Method Target Functional Group Derivatizing Reagent Example Purpose Reference
Silylation-OH, -COOH, -NH2BSTFA, MSTFAIncrease volatility for GC colostate.eduphenomenex.com
Esterification-COOHAlcohol, Acid CatalystIncrease volatility for GC google.com

This table provides common derivatization strategies to enhance the volatility of polar derivatives of this compound for GC analysis.

Development of New Synthetic Reagents and Catalysts Utilizing this compound

There is currently no available information in the reviewed literature detailing the development of new synthetic reagents or catalysts derived from this compound. The potential of this compound as a precursor for such applications has not been explored in the existing body of research.

Stereoselective Transformations involving Chiral Derivatives (If Applicable)

Similarly, a thorough review of scientific databases and literature has not uncovered any studies concerning stereoselective transformations involving chiral derivatives of this compound. The synthesis of chiral derivatives and their application in asymmetric synthesis or other stereoselective processes remains an uninvestigated area of research.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be provided at this time. Further investigation and primary research would be required to elucidate the chemical properties and potential applications of this compound in the areas of synthetic reagent development, catalysis, and stereoselective chemistry.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Chloro 6 Isopropyl 4 Methylpyridine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 2-Chloro-6-isopropyl-4-methylpyridine, both gas and liquid chromatography techniques are invaluable for its isolation and quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Thermal Conductivity Detection (TCD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds such as this compound. The choice of detector is critical and depends on the specific analytical requirements.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the quantitative analysis of organic compounds. Due to its high sensitivity and a wide linear range, GC-FID is well-suited for determining the purity of this compound and quantifying any organic impurities. The FID detector operates by pyrolyzing the eluted compounds in a hydrogen-air flame, which generates ions that produce a measurable current proportional to the mass of carbon atoms.

For the analysis of alkyl-substituted chloropyridines, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. A common choice would be a column coated with 5% phenyl-methylpolysiloxane. The oven temperature program would be optimized to ensure good resolution between the main peak and any potential impurities or isomers.

Interactive Data Table: Hypothetical GC-FID Method Parameters for Purity Analysis

ParameterValue
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

Gas Chromatography-Thermal Conductivity Detection (GC-TCD) offers a universal detection method, as it responds to any substance with a thermal conductivity different from that of the carrier gas. While less sensitive than FID, TCD is non-destructive and can be used for the analysis of both organic and inorganic impurities that might not be detected by FID. The separation principles and column selection for GC-TCD are similar to those for GC-FID. A study on the temperature-programmed desorption of pyridine (B92270) utilized a TCD for detection, highlighting its utility in analyzing pyridine derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV/Vis and Refractive Index Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a common approach.

HPLC with UV/Vis Detection is a highly sensitive and selective method for compounds that possess a chromophore, which absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The pyridine ring in this compound provides strong UV absorbance, making this detection method highly suitable for its analysis. A C18 column is a common choice for the stationary phase, offering good retention and separation of pyridine derivatives. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution can be employed to optimize the separation of impurities with different polarities. For instance, a method for 4-Amino-2-chloropyridine utilized a C18 column with a mobile phase of acetonitrile and a sulfuric acid buffer, with UV detection at 200 nm. sielc.com

Interactive Data Table: Illustrative HPLC-UV Method Parameters

ParameterValue
Column C18 (150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

HPLC with Refractive Index (RI) Detection serves as a universal detector for HPLC, analogous to the TCD in GC. biocompare.comscioninstruments.comshimadzu.comnih.govchromatographyonline.com An RI detector measures the difference in the refractive index between the mobile phase and the eluting sample. scioninstruments.comshimadzu.comnih.gov This makes it suitable for detecting derivatives or impurities that may lack a significant UV chromophore. biocompare.com A key limitation of RI detection is its incompatibility with gradient elution, as the changing mobile phase composition would cause a constantly shifting baseline. scioninstruments.comnih.gov Therefore, isocratic methods are necessary when using an RI detector. scioninstruments.com

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting mass-to-charge ratios of the ions are measured. This provides a unique "fingerprint" for each compound, allowing for its definitive identification.

Interactive Data Table: Predicted Key Mass Fragments in GC-MS (EI) of this compound

m/z (mass-to-charge ratio)Proposed Fragment Identity
171/173[M]⁺ (Molecular ion)
156/158[M - CH₃]⁺
128/130[M - C₃H₇]⁺
136[M - Cl]⁺
91[C₆H₇N]⁺ (Pyridinium-like fragment)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. It is particularly useful for the analysis of compounds that are not amenable to GC. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. This is valuable for confirming the molecular weight of the parent compound and any related impurities.

For the analysis of this compound and its derivatives, an LC-MS method would likely employ a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The mass spectrometer would be operated in positive ion mode to detect the [M+H]⁺ ion. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. A study on pyridine/quinoline derivatives showed that the observed molecular ions were the base peaks in the LC-MS spectra. sielc.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. This process provides the mass percentages of each element present, which is crucial for verifying the empirical formula of a newly synthesized or purified substance like this compound. The empirical formula represents the simplest whole-number ratio of atoms in a compound.

For this compound, the molecular formula is established as C₉H₁₂ClN. Based on this formula, the theoretical elemental composition can be calculated with high precision. These theoretical values serve as a benchmark against which experimental results are compared. The comparison between theoretical and experimental data is a critical step in confirming the identity and assessing the purity of the compound. A close correlation between the two datasets provides strong evidence for the correct atomic composition and the absence of significant impurities.

While specific experimental data for this compound is not widely published in readily accessible literature, the theoretical values derived from its molecular formula are presented below. In a research or quality control setting, these values would be compared against those obtained from an elemental analyzer, typically through combustion analysis.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC63.71%
HydrogenH7.13%
ChlorineCl20.90%
NitrogenN8.26%

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in the mass of a sample as it is heated over time in a controlled atmosphere. This method is invaluable for assessing the thermal stability of a compound. The analysis provides a thermogram, a plot of mass versus temperature, which reveals the temperatures at which the material begins to decompose and the distinct stages of mass loss.

For this compound, a TGA study would yield critical data on its thermal stability profile. The key information obtained would be the onset temperature of decomposition, which indicates the temperature at which significant mass loss begins. This is a primary indicator of the upper limit of the compound's thermal stability under the tested conditions. The thermogram can also show if the decomposition occurs in a single step or through multiple stages, providing insight into the decomposition pathway.

Publicly available research detailing the specific thermogravimetric analysis of this compound is limited. However, a hypothetical TGA would provide the data points illustrated in the table below. This data is essential for determining the appropriate temperature ranges for storage, handling, and use in further chemical synthesis without inducing thermal degradation. It is important to note that this analysis focuses solely on thermal stability and does not cover decomposition characteristics related to safety hazards.

ParameterDescriptionTypical Data Obtained
Onset Decomposition Temperature (Tonset)The temperature at which significant thermal decomposition begins.Data not publicly available
Temperature of Maximum Decomposition Rate (Tpeak)The temperature at which the rate of mass loss is highest.Data not publicly available
Mass Loss (%) at Specific TemperaturesThe percentage of the initial mass lost at various temperature points.Data not publicly available
Residual Mass (%)The percentage of mass remaining at the end of the analysis.Data not publicly available

Conclusion and Future Research Directions

Summary of Academic Contributions and Current Research Landscape

A comprehensive search of scientific databases for "2-Chloro-6-isopropyl-4-methylpyridine" (CAS No. 1196153-36-2) yields minimal specific data. bldpharm.com The compound is commercially available for research purposes, which suggests its utility as a potential building block in organic synthesis. bldpharm.com However, there is a clear lack of published studies detailing its synthesis, characterization, reactivity, or potential applications.

The current research landscape can only be inferred by examining related compounds. The broader family of chloropyridines has been extensively studied. For instance, the reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring is known to be susceptible to nucleophilic substitution. This reactivity is influenced by the electronic effects of other substituents on the ring. In the case of this compound, the electron-donating nature of the isopropyl and methyl groups would likely modulate the reactivity of the C-Cl bond compared to simpler chloropyridines.

Identification of Remaining Challenges and Open Research Questions

The primary challenge concerning this compound is the fundamental lack of empirical data. This void presents a number of open research questions:

Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity and yield? While general methods for pyridine synthesis exist, a specific, optimized protocol for this particular substitution pattern is needed.

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility, and spectroscopic signatures (NMR, IR, MS)?

Reactivity: How does the interplay of the chloro, isopropyl, and methyl substituents influence the compound's reactivity? Specifically, what is its behavior in common organic reactions such as cross-coupling, nucleophilic aromatic substitution, and metalation?

Biological Activity: Does this compound exhibit any noteworthy biological activity? The pyridine scaffold is a common motif in pharmaceuticals and agrochemicals.

Material Science Applications: Could the specific steric and electronic properties of this molecule lend themselves to applications in material science, for example, as a ligand for metal complexes or as a monomer for novel polymers?

Proposed Future Avenues for Fundamental and Applied Research

To address the aforementioned challenges, a structured research program is proposed.

Fundamental Research:

Synthetic Methodology: Development and optimization of a robust synthetic pathway to this compound. This could involve a multi-step synthesis starting from readily available precursors, with detailed characterization of all intermediates.

Spectroscopic and Structural Analysis: A thorough spectroscopic characterization (¹H NMR, ¹³C NMR, IR, UV-Vis) and single-crystal X-ray diffraction analysis to provide a definitive structural and electronic picture of the molecule.

Computational Modeling: Quantum chemical calculations to predict the molecule's geometry, electronic structure, and reactivity. These theoretical studies could guide experimental work and help in interpreting results.

Reactivity Profiling: A systematic investigation of the compound's reactivity in a range of organic transformations to establish its utility as a synthetic intermediate.

Applied Research:

Medicinal Chemistry: Screening of this compound and its derivatives for biological activity. The substituted pyridine core is a privileged scaffold in drug discovery.

Agrochemical Research: Evaluation of its potential as a lead compound for new herbicides, insecticides, or fungicides.

Materials Science: Exploration of its use as a ligand to form novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Broader Implications and Potential Impact of Research

The systematic study of this compound, while focused on a single molecule, could have broader implications for the fields of organic chemistry and material science. Elucidating its synthetic pathways and reactivity would add to the synthetic chemist's toolbox, potentially enabling the creation of more complex molecules.

Should this compound or its derivatives exhibit interesting biological or material properties, it could serve as a new scaffold for the development of novel pharmaceuticals, agrochemicals, or advanced materials. The knowledge gained from studying the structure-property relationships of this specific substitution pattern on a pyridine ring would contribute to a more predictive understanding of heterocyclic chemistry.

Ultimately, the current lack of information on this compound highlights a small but significant gap in our chemical knowledge. Filling this gap through dedicated research will not only unveil the properties of this specific compound but also enrich our fundamental understanding of organic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.